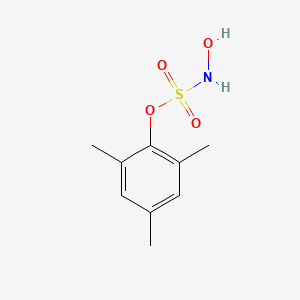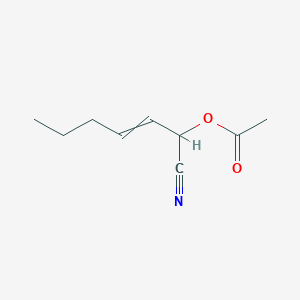
1-Cyanohex-2-en-1-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyanohex-2-en-1-yl acetate is an organic compound with the molecular formula C_9H_13NO_2 It is a derivative of hexenyl acetate, where a cyano group is attached to the second carbon of the hexene chain
Preparation Methods
The synthesis of 1-Cyanohex-2-en-1-yl acetate can be achieved through several methods. One common approach involves the reaction of hex-2-en-1-ol with acetic anhydride in the presence of a catalyst to form hex-2-en-1-yl acetate.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often utilize continuous flow reactors and advanced catalytic systems to enhance yield and efficiency.
Chemical Reactions Analysis
1-Cyanohex-2-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine group, resulting in the formation of hex-2-en-1-ylamine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group, where nucleophiles like amines or alcohols replace the cyano group, forming new derivatives.
Common reagents and conditions for these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
1-Cyanohex-2-en-1-yl acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyano-containing substrates.
Medicine: Research explores its potential as a building block for drug development, particularly in designing molecules with specific biological activities.
Mechanism of Action
The mechanism by which 1-Cyanohex-2-en-1-yl acetate exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. Additionally, the acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further interact with biological systems.
Comparison with Similar Compounds
1-Cyanohex-2-en-1-yl acetate can be compared with similar compounds such as:
Hex-2-en-1-yl acetate: Lacks the cyano group, making it less reactive in certain chemical reactions.
1-Cyanohexane: Lacks the acetate group, resulting in different chemical and biological properties.
2-Cyanohexane: Similar structure but with the cyano group on a different carbon, leading to variations in reactivity and applications.
The presence of both the cyano and acetate groups in this compound makes it unique, offering a combination of reactivity and versatility in various chemical processes .
Properties
CAS No. |
112025-97-5 |
|---|---|
Molecular Formula |
C9H13NO2 |
Molecular Weight |
167.20 g/mol |
IUPAC Name |
1-cyanohex-2-enyl acetate |
InChI |
InChI=1S/C9H13NO2/c1-3-4-5-6-9(7-10)12-8(2)11/h5-6,9H,3-4H2,1-2H3 |
InChI Key |
WSCFTHYTAXJTBK-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(C#N)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



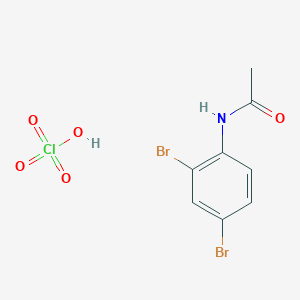
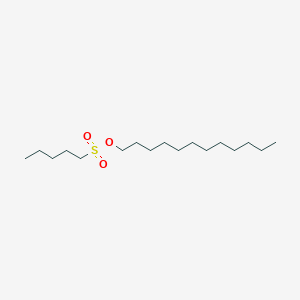
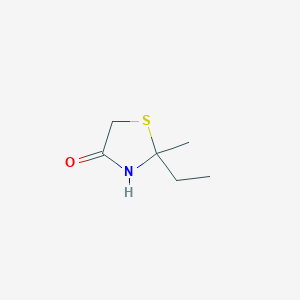
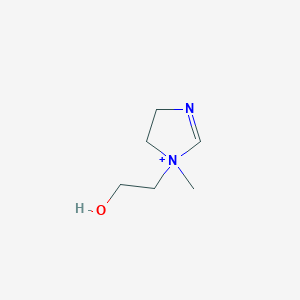
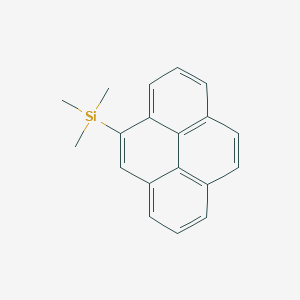
![3-[2-(Benzoyloxy)ethoxy]-3-oxopropyl benzoate](/img/structure/B14300719.png)
![Benzene, 1-[(heptadecafluorononenyl)oxy]-4-(1-methylethenyl)-](/img/structure/B14300727.png)
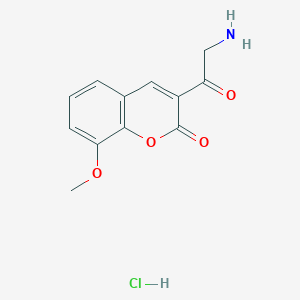
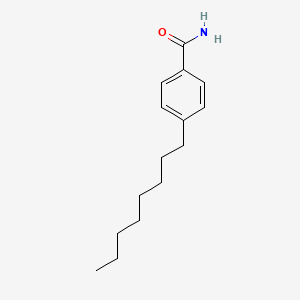
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)

